molecular formula C10H9FO2 B1351642 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 306298-00-0

1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B1351642
CAS RN: 306298-00-0
M. Wt: 180.17 g/mol
InChI Key: MVQOOJNHXHBCGK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid (FPCA) is an important organic compound that has been studied extensively for its applications in the field of organic synthesis. It is an important intermediate for the synthesis of a variety of organic compounds such as amines, alcohols, and aldehydes. Additionally, it has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis Methods

1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid and its analogs are subjects of interest in the synthesis of various complex organic compounds. For instance, Sloan and Kirk (1997) described the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involves cyclopropanation and several other steps to produce the α-amino acid (Sloan & Kirk, 1997). Similarly, Zhou et al. (2021) established a high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which was developed from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid through multi-step nucleophilic substitution reaction and ester hydrolysis (Zhou et al., 2021).

Structural Analysis

The structural properties of cyclopropane derivatives, including those similar to 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid, have been extensively studied. Ries and Bernal (1985) determined the structure of a related compound using single-crystal X-ray diffraction methods, providing insights into the molecular conformation of these compounds (Ries & Bernal, 1985).

Biological Activities

Compounds with cyclopropane moieties, such as 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid, have been linked to a range of biological activities. For instance, Coleman and Hudson (2016) discussed the diversity of natural products containing the cyclopropane moiety, noting their potential antifungal, antimicrobial, antiviral, and antitumoral activities (Coleman & Hudson, 2016).

Pharmaceutical Research

In the field of pharmaceutical research, the synthesis and characterization of cyclopropane derivatives, including fluorinated compounds, have been studied for their potential as drug candidates. For example, Ivashkin et al. (2015) synthesized different isomers of a fluorinated cyclopropane compound and evaluated their pharmacological profile against metabotropic glutamate receptors, indicating the potential of these compounds in drug development (Ivashkin et al., 2015).

properties

IUPAC Name

1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQOOJNHXHBCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390232
Record name 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)cyclopropanecarboxylic acid

CAS RN

306298-00-0
Record name 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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